N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-7-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-18-9-8-16(30-5)11-19(18)31-6/h8-11H,7,12H2,1-6H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMRKPOMTYMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=C(C=C2)OC)OC)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
IUPAC Name: this compound
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis |
| Compound B | HT29 (colorectal carcinoma) | 23.30 ± 0.35 | Cell cycle arrest |
The presence of the dimethoxyphenyl and pyrazole moieties in the structure enhances the compound's interaction with cellular targets involved in tumor growth regulation.
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Compounds featuring the pyrazole ring often demonstrate strong free radical scavenging abilities.
Anti-inflammatory Effects
In vitro studies show that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antitumor Activity : A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity .
- Evaluation of Anti-inflammatory Properties : In another study focusing on thiazole-bearing compounds, it was found that certain derivatives could effectively reduce inflammation markers in cell cultures, suggesting a pathway for therapeutic applications in chronic inflammatory conditions .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Antitumor Mechanisms:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of angiogenesis by blocking VEGF signaling.
- Modulation of cell cycle checkpoints.
Antioxidant Mechanisms:
- Scavenging reactive oxygen species (ROS).
- Upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD).
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities primarily due to the presence of the pyrazole and pyrimidine moieties. Research indicates that compounds containing these structures often demonstrate:
- Anti-inflammatory Activity : Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Studies suggest that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar compounds. For instance, molecular docking studies indicate that N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide may interact effectively with viral proteins, suggesting potential use in antiviral therapies.
Cardiovascular Health
Research has indicated that pyrazole derivatives can exhibit cardioprotective effects by modulating nitric oxide pathways and reducing oxidative stress in cardiac tissues. This suggests a potential application in treating heart diseases.
Neuroprotective Effects
Compounds with similar structures have shown promise in neuroprotection against conditions like Alzheimer's disease by inhibiting neuroinflammatory processes and promoting neuronal survival.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, with comparisons based on substituents, biological activity, and synthetic routes:
Key Observations:
Bioisosteric Replacements : The target compound’s 2,4-dimethoxyphenyl group contrasts with the 4-nitrophenyl group in , which is electron-withdrawing and may reduce metabolic stability. The dimethoxy substitution likely improves solubility compared to halogenated analogs (e.g., chlorophenyl in ).
Pyrazole-Pyrimidinone Core: Similar to and , the pyrimidinone ring serves as a hydrogen-bond acceptor, critical for target binding. The 5-ethyl-4-methyl substitution may enhance lipophilicity compared to unsubstituted dihydropyrimidinones.
Acetamide Side Chain : The acetamide group is a common pharmacophore in agrochemicals (e.g., oxadixyl in ) and kinase inhibitors, suggesting dual utility.
Research Findings:
- Synthetic Challenges: Unlike the maleimide-mediated cyclization in , the target compound’s synthesis may require regioselective alkylation to install the ethyl and methyl groups on the pyrimidinone ring.
- Crystallography: Hydrogen-bonding patterns in related compounds (e.g., graph set analysis in ) predict that the pyrimidinone’s carbonyl group forms intermolecular bonds, influencing crystal packing and stability.
- Biological Potential: The 3,5-dimethylpyrazole moiety is prevalent in COX-2 inhibitors, while the dihydropyrimidinone core is associated with calcium channel modulation, suggesting diverse therapeutic avenues .
Preparation Methods
Activation of the Carboxylic Acid
Amide Bond Formation
-
2,4-Dimethoxyaniline (1.1 eq)
-
EDCI.HCl (1.5 eq) as coupling agent
-
DMAP (0.1 eq) as catalyst
Workup :
-
Wash with 2.0 M HCl (removes unreacted amine).
-
Neutralize with saturated NaHCO3 .
-
Dry over anhydrous Na2SO4 .
Optimization and Side Reactions
Critical Parameters
-
Temperature Control : Pyrazole substitution requires >90°C to avoid incomplete reaction.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve heterocyclic reactivity.
-
Catalyst Loading : DMAP at >0.1 eq accelerates amide formation but risks byproducts.
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dihydropyrimidinone | HCl/ethanol, reflux | 65–70 | ≥95 | |
| Pyrazole Substitution | K2CO3/DMF, 100°C | 75–80 | ≥98 | |
| Acetamide Formation | EDCI.HCl/DMAP/DCM, rt | 72–76 | ≥99 |
Scalability and Industrial Relevance
Q & A
Q. How can the synthesis of this compound be optimized using Design of Experiments (DOE) methodologies?
- Methodological Answer : DOE can systematically reduce experimental iterations by identifying critical parameters (e.g., temperature, solvent ratio, catalyst loading). For pyrimidine-acetamide derivatives, fractional factorial designs or response surface methodology (RSM) are effective. Key steps include:
Define variables (e.g., reaction time, molar ratios of 3,5-dimethylpyrazole derivatives).
Conduct preliminary screening to isolate significant factors.
Optimize conditions using central composite design (CCD) to maximize yield and purity .
Computational feedback loops, such as quantum chemical calculations, can refine experimental conditions by predicting reaction pathways and intermediates .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy groups, pyrazole ring protons) .
- HRMS : Validate molecular formula and detect impurities.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms observed in dihydropyrimidinone moieties .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole-pyrimidine hybrids):
- Anticancer : MTT assay against NCI-60 cell lines (e.g., NCI-H460) with IC values <1 µM considered promising .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction design .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with COX-2 or EGFR) using AMBER or GROMACS. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple sources, adjusting for variables like cell line heterogeneity or assay protocols .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .
- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., <10 µM) to exclude off-target effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Modification Hotspots :
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable permeability (Caco-2 > 5 × 10 cm/s) and low hepatotoxicity risk .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for anticancer activity?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell passage number, serum concentration, and incubation time .
- Counter-screening : Test compounds against non-cancerous cell lines (e.g., HEK293) to exclude cytotoxicity artifacts.
- Orthogonal assays : Validate with clonogenic assays or caspase-3 activation measurements .
Tables for Key Findings
Q. Table 1. Comparative Bioactivity of Structural Analogs
Q. Table 2. DOE-Optimized Synthesis Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–90°C | ↑ 25% |
| Solvent (DMF:Water) | 9:1 | ↑ Purity by 15% |
| Catalyst loading | 5 mol% | ↓ Byproducts |
| Derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
